![molecular formula C16H17NO3 B13328807 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a methoxybenzyl group and a pyridinyl group attached to a propanone backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl alcohol and 4-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 4-methoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base to yield the final product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Analyse Chemischer Reaktionen
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve solvents such as ethanol or dichloromethane.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-((4-Methoxybenzyl)oxy)-3-(pyridin-3-yl)propan-2-one and 1-((4-Methoxybenzyl)oxy)-3-(pyridin-2-yl)propan-2-one share structural similarities but differ in the position of the pyridinyl group.
Uniqueness: The specific positioning of the pyridinyl group in 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methoxy]-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C16H17NO3/c1-19-16-4-2-14(3-5-16)11-20-12-15(18)10-13-6-8-17-9-7-13/h2-9H,10-12H2,1H3 |
InChI-Schlüssel |
HOVHAYIVKRROPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCC(=O)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


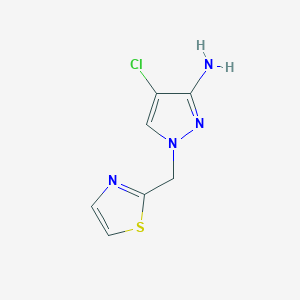
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
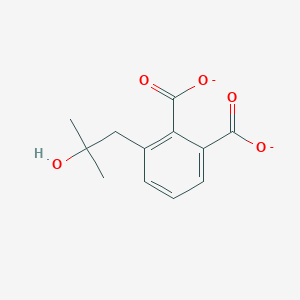
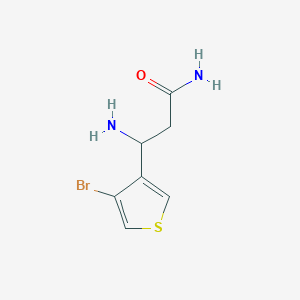
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
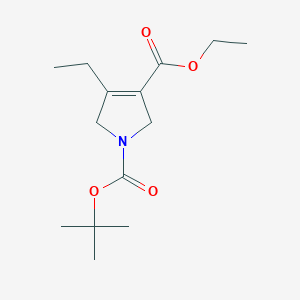
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13328751.png)
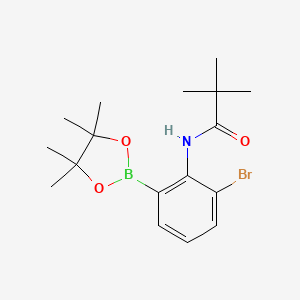
![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
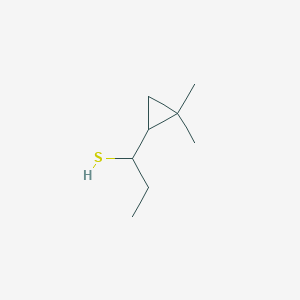

![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
